5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one
Description
5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 5-amino group and a 2-[(pyridin-3-yl)methyl]amino substituent. The pyridin-3-ylmethyl group introduces a nitrogen-containing aromatic system that may enhance interactions with biological targets via hydrogen bonding or π-π stacking.
Properties
CAS No. |
77961-37-6 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
5-amino-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5,11H2,(H2,13,14,15,16) |
InChI Key |
LKBDHHCIZOQJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with 3-aminomethylpyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidinone Derivatives
Structural and Electronic Comparisons
The compound’s key structural differentiators are its 5-amino and 2-[(pyridin-3-yl)methyl]amino groups. Below is a comparison with analogs (Table 1):
Key Observations :
- Electronic Effects: The 5-amino group in the target compound donates electrons, stabilizing the pyrimidinone ring.
- Steric and Binding Implications: The flexible [(pyridin-3-yl)methyl]amino group at C2 may allow better target engagement compared to rigid substituents like dimethylamino (CAS 72410-49-2) or thioethers (CAS 54030-56-7) .
Physicochemical Properties
Limited data are available for the target compound, but analogs suggest:
- Solubility : Pyridine-containing derivatives (e.g., BP 5632) likely exhibit moderate solubility in polar solvents due to the basic nitrogen, whereas methylthio derivatives (e.g., CAS 54030-56-7) are more lipophilic .
- Melting Points : Analogs with aromatic substituents (e.g., ’s 2d, m.p. 227.6–228.6°C) show higher melting points than aliphatic-substituted derivatives, suggesting stronger intermolecular forces .
Biological Activity
5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its synthesis, biological mechanisms, and applications in various fields.
Synthesis
The compound is synthesized through the reaction of 2-chloropyrimidine with 3-aminomethylpyridine under basic conditions, typically using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is treated with ammonia or an amine to yield the final product.
| Property | Details |
|---|---|
| CAS No. | 77961-37-6 |
| Molecular Formula | C10H11N5O |
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | 5-amino-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one |
| InChI Key | LKBDHHCIZOQJNQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways, which may lead to various therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit key enzymes such as VEGFR-2 and Aurora kinases, which are crucial in cancer cell proliferation and survival . The cytotoxicity of these compounds has been evaluated against several cancer cell lines, demonstrating promising results.
Case Study: Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of related pyrimidine derivatives against human cancer cell lines (e.g., A549, MCF7). The half-maximal cytotoxic concentrations (CC50) were found to be comparable or superior to standard chemotherapeutics like cisplatin and 5-fluorouracil, suggesting a potential for clinical application in cancer therapy .
| Compound | CC50 (µM) | Cell Line |
|---|---|---|
| 5-Amino... | 58.44 | HT29 |
| Cisplatin | 47.17 | HT29 |
| 5-Fluorouracil | 381.16 | NHDF |
Antimicrobial Activity
Additionally, the compound has been investigated for its antibacterial and antifungal properties. Studies have shown that derivatives can exhibit significant activity against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Research Applications
The compound's unique structure allows it to serve as a versatile building block in the synthesis of more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into materials science due to its electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
